molecular formula C14H21CaN3Na3O10+3 B100285 Calcium trisodium pentetate CAS No. 17034-67-2

Calcium trisodium pentetate

Cat. No. B100285
CAS RN: 17034-67-2
M. Wt: 500.38 g/mol
InChI Key: AYFCVLSUPGCQKD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium trisodium pentetate is a chelating agent that is widely used in various industries, including food, cosmetics, and pharmaceuticals. It is a water-soluble compound that can bind to heavy metals and other toxic substances, making them easier to remove from the body. Calcium trisodium pentetate has been extensively studied for its potential health benefits and is considered safe for human consumption.

Scientific Research Applications

Chelation and Heavy Metal Detoxification

Calcium trisodium pentetate has been investigated for its potential in chelation therapy, particularly in the context of heavy metal detoxification. A study showed that calcium trisodium pentetate, when administered in conjunction with other chelating agents, could mobilize cadmium deposits in the liver, kidneys, brain, and testes of mice. The use of calcium trisodium pentetate increased the mobilizing effect of another chelating agent, BLDTC, on cadmium deposits, indicating its potential utility in acute metal intoxication scenarios (Eybl et al., 1998).

Therapeutic Testing for Plutonium Decorporation

Calcium trisodium pentetate has also been examined in the context of plutonium decorporation therapy. A study involved synthesizing partially esterified derivatives of pentetic (diethylenetriaminepentaacetic) acid and testing them on mice. The study found that none of the esters was effective in removing plutonium from the liver, and only one ester, when combined with pentetic acid, showed enhanced removal of plutonium compared to pentetic acid alone. The study highlights the limited practical interest of these esters in plutonium decorporation therapy due to their increased acute toxicity and small increase in effectiveness (Guilmette et al., 1979).

Anticoagulation in Renal Replacement Therapy

Calcium trisodium pentetate's relation to trisodium citrate has been noted in studies exploring regional anticoagulation with trisodium citrate as an effective form of anticoagulation for continuous renal replacement therapy (CRRT) in patients with contraindications to heparin. The study concluded that a CRRT protocol using regional 2% trisodium citrate anticoagulation is not associated with significant bleeding complications or citrate toxicity, representing a simplified approach compared with previous applications using 4% trisodium citrate (Tolwani et al., 2001).

Evaluation in Hypoparathyroidism Post-Thyroidectomy

Calcium trisodium pentetate's relative, trisodium edetate (T.S.E.), has been used in infusion tests for parathyroid hypofunction, especially in post-thyroidectomy patients. A study involving a double-blind trial of treatment with calcium gluconate versus a placebo following a T.S.E. infusion test concluded that the T.S.E. infusion test failed to indicate a need for treatment for hypoparathyroidism, suggesting non-specificity as an index of parathyroid function (Stowers et al., 1967).

properties

CAS RN

17034-67-2

Product Name

Calcium trisodium pentetate

Molecular Formula

C14H21CaN3Na3O10+3

Molecular Weight

500.38 g/mol

IUPAC Name

calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)azaniumyl]ethyl]azaniumyl]acetate

InChI

InChI=1S/C14H23N3O10.Ca.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;+2;3*+1/p-2

InChI Key

AYFCVLSUPGCQKD-UHFFFAOYSA-L

SMILES

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC[NH+](CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2]

Canonical SMILES

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC[NH+](CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2]

Other CAS RN

12111-24-9

synonyms

Ca-DTPA
CaDTPA
calcium trisodium pentetate
CaNa-DTPA
DETAPAC
Diethylenetriamine Pentaacetic Acid
DTPA
Indium DTPA
Indium-DTPA
Mn-Dtpa
Pentaacetic Acid, Diethylenetriamine
Pentacin
Pentacine
Pentaind
Pentetate Calcium Trisodium
Pentetate Zinc Trisodium
Pentetate, Calcium Trisodium
Pentetates
Pentetic Acid
Penthanil
Sn-DTPA
Zinc DTPA
Zinc-DTPA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium trisodium pentetate
Reactant of Route 2
Calcium trisodium pentetate
Reactant of Route 3
Calcium trisodium pentetate
Reactant of Route 4
Calcium trisodium pentetate
Reactant of Route 5
Calcium trisodium pentetate
Reactant of Route 6
Calcium trisodium pentetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.